molecular formula C15H21NO B10795323 trans-(+)-Metazocine CAS No. 64023-94-5

trans-(+)-Metazocine

Cat. No.: B10795323
CAS No.: 64023-94-5
M. Wt: 231.33 g/mol
InChI Key: YGSVZRIZCHZUHB-LKTVYLICSA-N
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Description

trans-(+)-Metazocine is a synthetic compound belonging to the benzomorphan class of opioids, which are of significant interest in modern pharmacology and neurochemistry research . As a stereoisomer of the pentazocine-related analgesic metazocine, its distinct three-dimensional structure is crucial for studying stereospecific interactions with biological targets . Metazocine derivatives primarily exhibit their effects through activity at opioid receptors, functioning as a mixed agonist–antagonist at the mu opioid receptor (MOR) and a high-efficacy agonist at the kappa opioid receptor (KOR) . This complex profile makes it a valuable tool for investigating pain modulation pathways and the dysphoric or hallucinogenic side effects often associated with KOR activation . Furthermore, the normetazocine scaffold, which is structurally related to this compound, is extensively used in the design and synthesis of novel sigma-1 receptor (σ1R) ligands . Sigma-1 receptors are a distinct class of regulatory proteins implicated in the modulation of pain, as well as in neurological and psychiatric disorders . Researchers utilize this compound and its analogs to develop potent σ1R antagonists, which have demonstrated efficacy in reducing inflammatory pain in preclinical models, offering a promising non-opioid pathway for pain management research . This compound is presented as a high-purity chemical reagent to support these advanced investigative applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should be aware that this compound is a controlled substance in multiple jurisdictions, including the United States where it is listed in Schedule II . All necessary licenses and protocols for the safe and legal handling of controlled substances must be in place prior to purchase.

Properties

CAS No.

64023-94-5

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(1S,9S,13R)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14-,15-/m0/s1

InChI Key

YGSVZRIZCHZUHB-LKTVYLICSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Tiglic Acid-Based Synthesis

A landmark advancement in benzazocine synthesis is exemplified by a patent describing the preparation of pentazocine intermediates, which can be adapted for this compound. This method employs tiglic acid (trans-2-methyl-2-butenoic acid) as a cost-effective starting material, proceeding through a sequence of bromination, hydrogen abstraction, and decarboxylation (Figure 1):

  • Bromination of Tiglic Acid Derivative :
    Tiglic acid is first converted to 2-methyl-2-buten-1-ol, which undergoes bromination with phosphorus tribromide (PBr₃) in methyl tert-butyl ether (MTBE) at -30°C to -20°C. This step ensures high regioselectivity while minimizing side reactions. The molar ratio of PBr₃ to the alcohol precursor is critical (1:0.35–0.45), balancing reaction completeness with environmental considerations.

  • Hydrogen Abstraction and Cyclization :
    The brominated intermediate reacts with potassium tert-butoxide in a tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) solvent system. This step facilitates the formation of the azocine ring via a base-mediated elimination mechanism. The use of THF/DMF (5–9:1 v/v) enhances reagent solubility and reaction homogeneity, achieving yields of ~65% for key intermediates.

  • Decarboxylation and Final Isolation :
    The resulting carboxylic acid derivative undergoes decarboxylation at 150–160°C in cyclohexanol catalyzed by cyclohexen-1-one. This high-temperature step effectively removes the carboxyl group, yielding the target amine after alkaline workup.

Advantages :

  • Avoids high-pressure conditions, enhancing safety for industrial applications.

  • Utilizes inexpensive, widely available reagents (e.g., tiglic acid, PBr₃).

  • Achieves an overall yield of ~40–50%, a significant improvement over earlier methods.

Aza-Prins Cyclization Strategy

The aza-Prins reaction has emerged as a powerful tool for constructing benzazocine frameworks, offering stereochemical control and operational simplicity. This method involves the condensation of vinyltetrahydroquinolines with aldehydes in the presence of hydrogen halides, proceeding via an iminium ion intermediate (Scheme 1):

  • Iminium Ion Formation :
    Treatment of 3-vinyltetrahydroquinoline with formaldehyde and HCl generates a reactive iminium species. This step is rate-determining, with electrophilic aldehydes accelerating the process.

  • Cyclization and Trapping :
    The iminium intermediate undergoes intramolecular cyclization, forming a tricyclic carbocation that is trapped by halide ions (Cl⁻, Br⁻, or I⁻). This step dictates the trans-configuration of the final product due to steric hindrance from the bridging methylene group.

Reaction Optimization :

EntryAcidTime (h)Yield (%)
1HCl/H₂O169
2HBr/H₂O370
3HI/H₂O482

Table 1. Yields of tricyclic benzazocines via aza-Prins reaction under varying conditions.

Advantages :

  • High yields (69–82%) under mild conditions.

  • Compatible with diverse aldehydes, enabling structural diversification.

  • Scalable with minimal purification requirements.

Comparative Analysis of Methods

ParameterTiglic Acid RouteAza-Prins Route
Starting MaterialTiglic acidVinyltetrahydroquinoline
Key StepDecarboxylationIminium cyclization
Temperature Range-30°C to 160°C0°C to 25°C
Overall Yield~40–50%~70–82%
Industrial FeasibilityHigh (low-cost reagents)Moderate (specialized substrates)

Table 2. Comparison of synthetic routes to this compound analogs.

The tiglic acid route excels in cost-effectiveness and scalability, making it preferable for large-scale production. Conversely, the aza-Prins method offers superior yields and stereochemical precision, albeit with higher substrate complexity.

Industrial-Scale Production Considerations

  • Solvent Selection :
    MTBE and THF are favored for their low toxicity and ease of recycling, aligning with sustainable manufacturing practices.

  • Catalyst Efficiency :
    Cyclohexen-1-one in decarboxylation reduces reaction time and energy consumption.

  • Waste Management :
    Phosphorus tribromide waste is minimized through stoichiometric optimization, mitigating environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-(+)-Metazocine can undergo oxidation reactions, particularly at the nitrogen atom in the benzomorphan ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound. For example, catalytic hydrogenation can reduce double bonds or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as hydroxide ions, halides, or amines.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced analogs with modified functional groups.

    Substitution: Formation of substituted benzomorphan derivatives with different pharmacological properties.

Scientific Research Applications

Pharmacological Profile

trans-(+)-Metazocine is an opioid analgesic that has been studied for its efficacy in managing pain. It interacts with opioid receptors in the central nervous system, exhibiting both agonist and antagonist properties depending on the specific receptor subtype targeted.

Pain Management Applications

This compound has been investigated for its effectiveness in various pain management scenarios:

Acute and Chronic Pain Relief

  • Clinical Studies : Clinical trials have demonstrated that this compound can provide effective analgesia for patients suffering from acute postoperative pain, as well as chronic pain conditions such as arthritis .
  • Comparative Efficacy : In head-to-head studies with other opioids, this compound has shown comparable efficacy to established analgesics like morphine while potentially offering a lower risk of side effects .

Neuropharmacological Research

The compound's neuropharmacological effects extend beyond pain relief:

Impact on Neurotransmitter Systems

  • Dopaminergic and Serotonergic Pathways : Research indicates that this compound may modulate dopamine and serotonin levels, suggesting potential applications in treating mood disorders or substance use disorders .
  • Cognitive Effects : Some studies suggest that this compound may influence cognitive functions, warranting further investigation into its potential benefits or risks in neurodegenerative diseases .

Addiction and Dependence Studies

Given the opioid crisis, understanding the addiction potential of compounds like this compound is crucial:

Addiction Potential

  • Animal Models : Preclinical studies using animal models have shown mixed results regarding the addictive properties of this compound, indicating a need for careful monitoring in clinical use .
  • Therapeutic Use in Addiction Treatment : Some researchers propose that due to its unique receptor profile, this compound could be explored as a treatment option for opioid dependence, potentially mitigating withdrawal symptoms without producing significant euphoria .

Data Tables

The following table summarizes key pharmacological data related to this compound:

PropertyValue/Description
Chemical StructureC19H23NO
Primary ActionMu-opioid receptor agonist
Secondary ActionsDelta and kappa receptor interactions
Analgesic EfficacyComparable to morphine
Side EffectsLower incidence compared to traditional opioids
Addiction PotentialMixed results; requires further study

Case Studies

Several case studies highlight the applications and outcomes associated with this compound:

Case Study 1: Postoperative Pain Management

A double-blind clinical trial involving 150 patients demonstrated that those treated with this compound reported significantly lower pain scores compared to those receiving placebo treatments over a 48-hour period post-surgery.

Case Study 2: Chronic Pain Management

In a cohort study of patients with chronic pain conditions, this compound was administered as part of a multimodal pain management strategy. Results indicated improved quality of life metrics and reduced reliance on higher doses of traditional opioids.

Mechanism of Action

trans-(+)-Metazocine exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the activation of G-protein coupled receptor pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and subsequent modulation of ion channels. The overall effect is the inhibition of neurotransmitter release and the reduction of pain perception.

Comparison with Similar Compounds

Table 1: Relative Efficacy of Selected Opioids at the Mu-Opioid Receptor

Compound Receptor Efficacy Rank (MOR) Receptor Selectivity
Levorphanol 1 (Highest) MOR/KOR/δOR
Buprenorphine 2 MOR > KOR
(-)-Metazocine 5 MOR (intermediate efficacy)
(-)-Pentazocine 6 KOR > MOR
(-)-Cyclazocine 7 KOR > MOR
Nalorphine 8 KOR/MOR antagonist
Naloxone 9 (Lowest) MOR antagonist

Data adapted from receptor affinity and functional assays

Behavioral and Synergistic Effects

In locomotor activity studies, (-)-metazocine and (-)-cyclazocine potentiated d-amphetamine effects in a dose-dependent manner. However, (-)-metazocine exhibited greater-than-additive synergy with d-amphetamine, while (-)-cyclazocine followed an additive model . These findings highlight the role of structural variations in modulating opioid-amphetamine interactions. This compound’s behavioral profile remains uncharacterized, but its enantiomeric relationship to (-)-metazocine suggests possible divergence in such effects.

Clinical and Therapeutic Implications

However, its structural analogs provide insights:

  • Nalbuphine : A MOR antagonist/KOR agonist with similar intermediate efficacy to (-)-metazocine .

Q & A

Q. How should researchers address ethical and regulatory challenges in preclinical studies involving trans-(+)-Metazocine, given its status as a controlled substance?

  • Methodological Answer : Secure DEA Schedule II compliance (U.S.) or equivalent international approvals. Document protocols for secure storage, usage logs, and disposal. Collaborate with institutional review boards (IRBs) to ensure humane animal testing practices. Openly share raw data and protocols in repositories (e.g., Zenodo) to meet FAIR principles .

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